molecular formula C16H22N4O3 B2952995 N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886901-37-7

N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2952995
CAS RN: 886901-37-7
M. Wt: 318.377
InChI Key: BAZCTMQNLYIESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C16H22N4O3 and its molecular weight is 318.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Modification for Biological Property Optimization

Research by (Ukrainets et al., 2015) explores the modification of the pyridine moiety of a similar compound to optimize its biological properties. Specifically, the study investigates methylation at position 8 of the pyrido[1,2-a]pyrimidine nucleus as a strategy to enhance analgesic properties.

Synthesis and Reactions of Related Compounds

The synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, as described by (Sherif et al., 1993), involves reactions related to the structure of N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide.

Synthesis and Analgesic Properties

Further study by (Ukrainets et al., 2015) focuses on the synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides and their analgesic properties, showcasing the potential of structurally similar compounds in pain management.

Novel Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines Synthesis

The work by (Bakhite et al., 2005) on synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines underlines the versatility of pyrimidine derivatives in chemical synthesis.

Synthesis of 1,2,4‐Oxadiazole Heterocyclic Compounds

The study by (Kumar & Mashelker, 2007) presents the synthesis of novel 1,2,4‐oxadiazole heterocyclic compounds containing a 2‐H‐Pyranopyridine‐2‐one moiety, which is structurally related and shows the potential for varied biological activities.

Inhibitors of AP-1 and NF-κB Mediated Gene Expression

Research by (Palanki et al., 2002) demonstrates the synthesis of analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate as inhibitors of AP-1 and NF-κB mediated transcriptional activation, indicating potential therapeutic applications.

Anticancer and Anti-5-lipoxygenase Agents

A study by (Rahmouni et al., 2016) on the synthesis of novel pyrazolopyrimidines derivatives highlights their potential as anticancer and anti-5-lipoxygenase agents, showcasing the diverse therapeutic applications of pyrimidine derivatives.

properties

IUPAC Name

N-[2-[butyl(methyl)amino]ethyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-3-4-9-19(2)11-8-17-14(21)13-15(22)18-12-7-5-6-10-20(12)16(13)23/h5-7,10,22H,3-4,8-9,11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZCTMQNLYIESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.